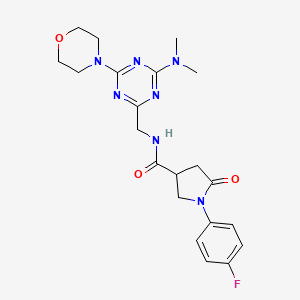
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H26FN7O3 and its molecular weight is 443.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazine core, which is known for its pharmacological relevance, and incorporates various functional groups that suggest multiple mechanisms of action in biological systems.
Structural Characteristics
The compound's structure is characterized by several key components:
- Triazine Core : Provides a scaffold for biological activity.
- Dimethylamino Group : Enhances solubility and may influence receptor interactions.
- Morpholino Group : Often associated with nucleic acid interactions, potentially useful in antisense therapy.
- Fluorophenyl Substituent : May enhance binding affinity to biological targets.
| Component | Description |
|---|---|
| Triazine Core | Central structural feature known for bioactivity |
| Dimethylamino | Enhances solubility and receptor interaction |
| Morpholino | Potential for nucleic acid targeting |
| Fluorophenyl | Increases binding affinity |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Anticancer Properties : The compound may act as an inhibitor of histone deacetylases (HDACs), which are involved in cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models .
- Anti-inflammatory Effects : The presence of the triazine ring suggests potential activity as a G-protein-coupled receptor antagonist, which could be beneficial in treating chronic inflammatory conditions.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also exhibit such effects.
The precise mechanism of action for this compound remains to be fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with G-protein-coupled receptors could lead to altered signaling pathways associated with inflammation and cell growth.
Case Study 1: Antitumor Activity
A study involving a related compound demonstrated potent inhibitory activity against human class I HDAC isoforms. The compound significantly increased acetylation of histones and induced cell cycle arrest in cancer cell lines. In vivo studies showed substantial tumor reduction in xenograft models, indicating strong anticancer potential .
Case Study 2: Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of similar triazine derivatives. These compounds were shown to reduce pro-inflammatory cytokine levels in animal models of inflammation, suggesting a therapeutic role in managing inflammatory diseases.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN7O3/c1-27(2)20-24-17(25-21(26-20)28-7-9-32-10-8-28)12-23-19(31)14-11-18(30)29(13-14)16-5-3-15(22)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,23,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGVSTNHNTZVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














